molecular formula C19H23FN2O B2854766 N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3,4-dimethylbenzamide CAS No. 941964-58-5

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3,4-dimethylbenzamide

Cat. No. B2854766
CAS RN: 941964-58-5
M. Wt: 314.404
InChI Key: LVHGGMLFLLFDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3,4-dimethylbenzamide (also known as DMBA-F) is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is a member of the benzamide class of chemicals and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Alzheimer's Disease Research

N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3,4-dimethylbenzamide, through its derivatives, has been applied in Alzheimer's disease research. Specifically, a derivative labeled with [18F] was used in conjunction with positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This technique, due to its noninvasive nature, is anticipated to enhance the diagnostic assessment of Alzheimer's and assist in monitoring response during experimental treatments (Shoghi-Jadid et al., 2002).

Synthetic Chemistry

In the field of synthetic chemistry, derivatives of N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3,4-dimethylbenzamide have been used to explore new synthetic pathways. One study focused on the synthetic utility of α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals, showcasing how these compounds react with vicinal cis-diols to produce cyclic acetals, which can serve as temporary protecting groups for vicinal diols, facilitating selective benzoylation and acetylation (Hanessian & Moralioglu, 1972).

Fluorescent Molecular Probes

Another application involves the development of new fluorescent solvatochromic dyes for biological studies. Compounds with a dimethylamino group attached to the phenyl ring, similar in structure to N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-3,4-dimethylbenzamide, have been synthesized and characterized for their strong solvent-dependent fluorescence. These properties make them suitable for developing ultrasensitive fluorescent molecular probes to study various biological events and processes (Diwu et al., 1997).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O/c1-13-5-6-16(11-14(13)2)19(23)21-12-18(22(3)4)15-7-9-17(20)10-8-15/h5-11,18H,12H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHGGMLFLLFDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.